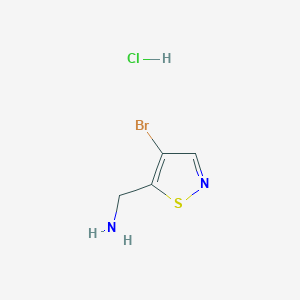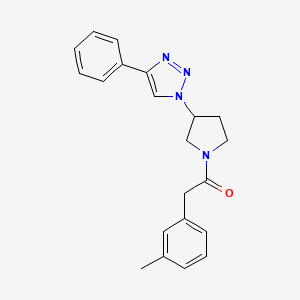
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, also known as PTPE, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of pyrrolidine triazole compounds and has shown promising results in various fields of study.
Scientific Research Applications
Synthesis and Characterization
Experimental and Theoretical Studies : This compound has been utilized in studies involving synthesis and characterization, where its properties are analyzed using techniques like FTIR, NMR, UV spectra, and X-ray diffraction methods. Additionally, theoretical studies using Density Functional Theory have been conducted to understand its molecular structure and properties (Ç. Y. Ataol & Ö. Ekici, 2014).
Synthesis of Derivatives : Research on the synthesis of new 1H-1,2,4-triazole derivatives, including those containing the pyridine unit, has been performed. These compounds have been screened for their biological activities, showing potential in areas like antibacterial and plant growth regulatory activities (Jian‐Bing Liu et al., 2007).
Biomedical Applications
Antiviral Activity : Compounds similar to 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone have been investigated for their antiviral activities. Such studies include the synthesis of derivatives and testing their effectiveness against viruses like HSV1 and HAV-MBB (F. Attaby et al., 2006).
Antimicrobial Activity : Research into the synthesis of novel derivatives and their antimicrobial properties has been conducted. This includes assessing their efficacy against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Li Bochao et al., 2017).
Material Science and Chemistry Applications
Corrosion Inhibition : Studies have explored the use of related triazole compounds as corrosion inhibitors for metals in harsh environments. This involves understanding the interaction of these compounds with metal surfaces and their efficiency in protecting against corrosion (Q. Jawad et al., 2020).
Chemical Synthesis and Reactions : Research has been conducted on the use of similar compounds in various chemical reactions, such as cycloadditions, which are fundamental in the synthesis of complex organic molecules. These studies contribute to the development of new synthetic methods in organic chemistry (V. B. Halnor et al., 2006).
Properties
IUPAC Name |
2-(3-methylphenyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-16-6-5-7-17(12-16)13-21(26)24-11-10-19(14-24)25-15-20(22-23-25)18-8-3-2-4-9-18/h2-9,12,15,19H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXOSJZSHYPNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
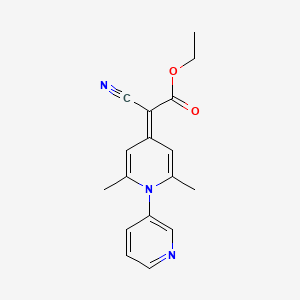
![N-(5-(pyrazine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2935745.png)
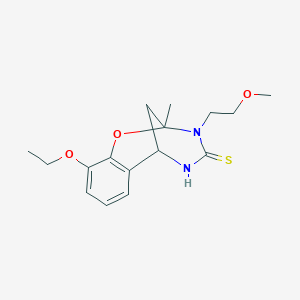
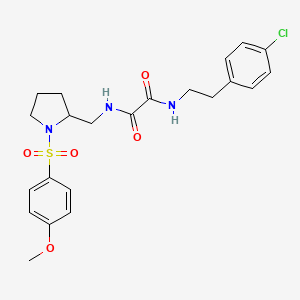
![6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2935749.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2935750.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2935751.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2935754.png)
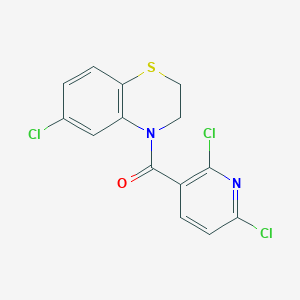
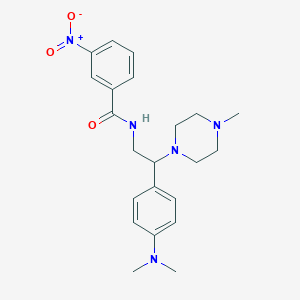
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2935762.png)

